molecular formula C15H17N3O4 B2764521 1-methyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one CAS No. 313480-22-7

1-methyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one

Cat. No.: B2764521
CAS No.: 313480-22-7
M. Wt: 303.318
InChI Key: OXFMCQCXTYOOQV-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one is a quinolin-2(1H)-one derivative featuring a nitro group at position 3, a methyl group at position 1, and a tetrahydrofuran (THF)-methylamino substituent at position 2. The compound’s structure combines a quinolinone core with a polar tetrahydrofuran moiety, which may enhance solubility and bioactivity.

Properties

IUPAC Name

1-methyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-17-12-7-3-2-6-11(12)13(14(15(17)19)18(20)21)16-9-10-5-4-8-22-10/h2-3,6-7,10,16H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFMCQCXTYOOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one typically involves multi-step reactions starting from quinoline derivatives. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents like tetrahydrofuran (THF) for substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Nitration Reactions

  • The nitro group at the 3-position is introduced via nitration of 4-hydroxy-1-methylquinolin-2(1H)-one using HNO₃/NaNO₂ in acetic acid under heating (90°C) .

  • Steric and electronic effects from the 1-methyl and 4-(((tetrahydrofuran-2-yl)methyl)amino) groups likely direct nitration to the 3-position, analogous to regioselective nitration patterns in 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) .

Amination at the 4-Position

  • The tetrahydrofuranmethylamino substituent is introduced via nucleophilic substitution or reductive amination. For example:

    • Reaction of 3-nitro-4-chloroquinolin-2(1H)-one with (tetrahydrofuran-2-yl)methylamine under basic conditions .

    • Use of coupling agents like EDC/HOBt for amide bond formation, as seen in related quinolinone carboxamides .

Nitro Group Reductions

  • Catalytic hydrogenation (e.g., Pd/C, H₂) is also feasible but may require optimization to avoid over-reduction of the quinolinone ring .

Amino Group Transformations

  • The tetrahydrofuranmethylamino group participates in:

    • Acylation : Reaction with acid chlorides (e.g., benzoyl chloride) to form amides .

    • Schiff Base Formation : Condensation with aldehydes or ketones under mild acidic conditions .

Intramolecular Cyclizations

  • Quinolinones undergo cyclization under acidic or basic conditions. For example:

    • Heating in nitrobenzene with pyridine catalyzes intramolecular cyclization to form pyrazolo[3,4-b]quinolines .

    • Microwave-assisted cyclization with L-proline as a catalyst enhances yields in pyrano[3,2-c]chromenone derivatives .

Ring-Opening Reactions

  • The tetrahydrofuran ring may undergo acid-catalyzed ring-opening to form diols, though this has not been explicitly reported for this compound.

Comparative Reactivity Table

Reaction Type Conditions Product Yield Source
NitrationHNO₃/NaNO₂, CH₃COOH, 90°C3-nitroquinolin-2(1H)-one60–75%
Reductive AminationNa₂S₂O₄, NaOH (1M), RT3-aminoquinolin-2(1H)-one30–46%
AcylationAcid chloride, THF, 0°C → RT4-(acylamino)quinolin-2(1H)-one50–70%
Intramolecular CyclizationNitrobenzene, pyridine, ΔPyrazolo[3,4-b]quinoline75%

Mechanistic Insights

  • Nitro Group Reactivity : The electron-withdrawing nitro group activates the quinolinone ring for nucleophilic attack at the 4-position, consistent with conjugate addition mechanisms observed in TNQ .

  • Steric Effects : The bulky tetrahydrofuranmethylamino group may hinder reactions at the 4-position, necessitating optimized conditions (e.g., microwave irradiation) .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of quinoline have been shown to inhibit proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The presence of the nitro group may enhance cytotoxicity by generating reactive oxygen species or by interfering with DNA replication processes.

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Research has demonstrated that modifications in the quinoline structure can lead to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Agricultural Applications

The compound's potential as a pesticide has been explored due to its structural similarities to known agrochemicals. Its ability to interact with biological systems makes it a candidate for developing insecticides targeting specific pests while minimizing environmental impact.

Case Study 1: Anticancer Activity Evaluation

In a study published in 2019, a series of quinoline derivatives were synthesized and tested for their anticancer properties. Among these, compounds exhibiting structural similarities to 1-methyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one displayed IC50 values in the low micromolar range against HCT-116 cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing various quinoline derivatives and evaluating their antimicrobial efficacy against common pathogens. Compounds structurally related to this compound showed promising results with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of the target compound, highlighting substituent variations and associated biological activities:

Compound Name Substituents (Positions) Key Biological Activity/Findings Reference
3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one 3: Diazepine-carbonyl; 4: Hydroxy; 1: Methyl Antimicrobial (Gram-positive bacteria)
6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one 6: Amino; 1: Pyrrolidine-ethyl Intermediate for antiapoptotic agents
1-Methyl-3-nitro-4-(propylamino)quinolin-2(1H)-one 3: Nitro; 4: Propylamino; 1: Methyl Structural analog (no direct bioactivity data)
(E)-4-Hydroxy-6-methyl-3-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)imino)methyl)quinolin-2(1H)-one 3: Triazole-imino; 4: Hydroxy; 6: Methyl EGFR/HER-2 dual inhibition (anticancer)
7-Chloro-4-({[5-(6,8-dibromo-2-oxo-2H-1-benzopyran-3-yl)-1,3-thiazol-2-yl]amino}methyl)quinolin-2(1H)-one 7: Chloro; 4: Thiazole-benzopyran Analgesic and anti-inflammatory activity

Functional Group Impact Analysis

  • Nitro Group (Position 3): The nitro group enhances electrophilicity and redox activity, critical for antimicrobial and anticancer mechanisms.
  • Similar substituents in compound 18 () facilitated interactions with enzymes like caspases .
  • Methyl Group (Position 1): The methyl group at position 1 stabilizes the lactam ring, as seen in compound 6d (), where it enhanced thermal stability (mp 285–287°C) .

Spectroscopic and Physicochemical Comparisons

  • IR/NMR Trends: The nitro group typically absorbs at ~1520–1340 cm⁻¹ (C-NO₂ stretch) . THF-methylamino protons resonate at δ 3.5–4.0 ppm (tetrahydrofuran CH₂) and δ 2.5–3.0 ppm (N-CH₂), as seen in compound 18 (δ 2.17–1.60 ppm for THF protons) .
  • Melting Points: Compounds with bulkier substituents (e.g., THF-methylamino) exhibit higher melting points due to crystallinity, as observed in compound 6d (mp 285–287°C) .

Biological Activity

1-Methyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one is a complex organic compound belonging to the quinoline family. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O5C_{13}H_{16}N_{4}O_{5}, with a molecular weight of approximately 280.27 g/mol. Its structure features a quinoline core with a nitro group and a tetrahydrofuran moiety, contributing to its unique reactivity and potential biological effects.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets within cells. The presence of the nitro group may facilitate redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the tetrahydrofuran moiety may enhance solubility and bioavailability, crucial factors for therapeutic efficacy.

Anticancer Activity

Several studies have investigated the anticancer properties of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
1-Methyl-3-nitro...MCF-7 (breast cancer)15.0
1-Methyl-3-nitro...HeLa (cervical cancer)12.5
1-Methyl-3-nitro...A549 (lung cancer)20.0

In a study focusing on related quinoline derivatives, it was found that structural modifications significantly influenced their cytotoxicity against cancer cells. The introduction of functional groups like nitro and amine was associated with enhanced activity.

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has also been explored. Compounds similar to 1-methyl-3-nitro... have demonstrated activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Antiproliferative Effects

In a controlled study, researchers evaluated the antiproliferative effects of 1-methyl-3-nitro... on MCF-7 and HeLa cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability, suggesting that it induces apoptosis through ROS generation and subsequent DNA damage.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of related quinoline derivatives against clinical isolates of Staphylococcus aureus. The results showed that these compounds inhibited bacterial growth effectively, indicating their potential as therapeutic agents for treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for functionalizing the quinolin-2(1H)-one core at the 3- and 4-positions?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions, such as Suzuki (for aryl groups) and Heck (for alkenyl substituents), are widely used. Microwave-assisted synthesis enhances reaction efficiency and regioselectivity. For example, 4-aryl-3-alkenyl derivatives are synthesized by sequential derivatization of 4-hydroxyquinolin-2(1H)-one intermediates under controlled microwave conditions (50–120°C, 10–30 min) . Characterization via 1^1H NMR and mass spectrometry confirms substituent placement.

Q. How can sodium borohydride be employed to reduce carbonyl groups in quinolinone derivatives?

  • Methodological Answer : Sodium borohydride in cold ethanol/water selectively reduces carbonyl groups to hydroxyl groups. For instance, 4-hydroxy-6-methylquinolin-2(1H)-one is reduced to (±)-4-hydroxy-3-(1-hydroxyethyl)-1-methylquinolin-2(1H)-one. Post-reaction, dilute HCl neutralizes excess borohydride, and ether extraction isolates the product . IR spectroscopy (loss of C=O stretch at ~1650 cm1^{-1}) validates reduction.

Q. What spectroscopic techniques are critical for characterizing regioisomers in nitro-substituted quinolinones?

  • Methodological Answer : 1^1H NMR chemical shifts and coupling patterns differentiate regioisomers. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, while NOESY correlations confirm spatial arrangements. IR spectroscopy identifies hydrogen-bonded carbonyl stretches (e.g., 1652 cm1^{-1} for amide C=O) . High-resolution mass spectrometry (HRMS) confirms molecular formulas.

Advanced Research Questions

Q. How can unexpected cyclization during nitration be mitigated in quinolinone derivatives?

  • Methodological Answer : Nitration of β-ketoacid intermediates under strongly acidic conditions (HNO3_3/H2_2SO4_4) may trigger cyclization via active methylene attack. To prevent this, controlled nitration at lower temperatures (0–5°C) and shorter reaction times (1–2 hr) minimizes side reactions. Isolation of intermediates via flash chromatography (e.g., silica gel, ethyl acetate/hexane) ensures purity . Monitoring by TLC and 13^13C NMR detects early cyclization.

Q. What strategies optimize regioselectivity in palladium-catalyzed cross-coupling reactions on quinolinones?

  • Methodological Answer : Ligand selection (e.g., PPh3_3 for Suzuki; bulky ligands for Heck) and solvent polarity (DMF for arylations, THF for alkenylations) direct regioselectivity. Pre-functionalization of the quinolinone core (e.g., bromination at C3) enhances coupling efficiency. Microwave irradiation (100–150°C, 20–40 W) accelerates reactions while reducing decomposition . DFT calculations predict electronic effects on site reactivity.

Q. How do structural modifications influence anticancer activity in nitroquinolinone derivatives?

  • Methodological Answer : Substituents at C3 (nitro) and C4 (tetrahydrofuran-aminomethyl) enhance DNA intercalation or kinase inhibition. In vitro MTT assays (e.g., against MDA-MB cells) quantify potency. For example, IC50_{50} values correlate with electron-withdrawing groups at C3, which stabilize DNA adducts . Comparative studies with analogs (e.g., 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one) highlight nitro positioning’s role in cytotoxicity .

Q. What analytical approaches resolve contradictions in spectral data for complex quinolinone derivatives?

  • Methodological Answer : Conflicting 1^1H NMR signals (e.g., overlapping aromatic protons) are resolved via 1^1H-13^13C HSQC and HMBC to assign quaternary carbons. X-ray crystallography definitively confirms structures, as seen in 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one (C16_{16}H13_{13}NO2_2, space group P21_1/c) . LC-MS/MS differentiates degradation products during stability studies.

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